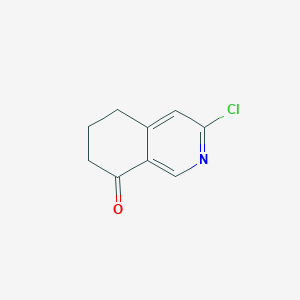

3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one

Descripción

3-Chloro-5,6,7,8-tetrahydroisoquinolin-8-one (CAS: 1105662-39-2) is a heterocyclic compound with a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 g/mol. It features a partially hydrogenated isoquinoline backbone, a chlorine substituent at position 3, and a ketone group at position 8 . This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or antimicrobial agents.

Propiedades

IUPAC Name |

3-chloro-6,7-dihydro-5H-isoquinolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXOMPDQLSWHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NC=C2C(=O)C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256821-77-8 | |

| Record name | 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one typically involves the chlorination of 6,7-dihydroisoquinolin-8(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one and analogous compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|---|

| This compound | 1105662-39-2 | C₉H₈ClNO | 181.62 | Cl (position 3), ketone (position 8) | Partially saturated isoquinoline core; polar due to Cl and ketone. |

| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one | Not provided | C₉H₈BrNO | 226.07 | Br (position 4), ketone (position 8) | Bromine increases molecular weight and lipophilicity compared to Cl. |

| 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one | 2044705-35-1 | C₁₀H₁₂ClNO•HCl | 221.12 (salt form) | CH₃ (position 3), ketone (position 8) | Methyl group reduces electronegativity, enhancing hydrophobic interactions. |

| 8-Chloro-5,6,7,8-tetrahydroquinoline | 106057-23-2 | C₉H₁₀ClN | 167.64 | Cl (position 8) | Quinoline backbone lacks a ketone; fully saturated at positions 5–7. |

| 5,6,8,12b-Tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one | Not provided | C₁₇H₁₃NO₃ | 279.29 | Methylenedioxy group (ring A) | Fused tetracyclic system; rigid structure with potential for diverse bioactivity. |

Key Observations:

Halogen vs.

Core Heterocycle Differences: The isoquinoline backbone in the target compound differs from quinoline derivatives (e.g., 8-chloro-5,6,7,8-tetrahydroquinoline) in nitrogen positioning, altering aromaticity and electronic distribution .

Ketone Functionality: The ketone at position 8 in this compound enables hydrogen bonding, a feature absent in non-ketone analogs like 8-chloro-5,6,7,8-tetrahydroquinoline .

Complexity in Fused Systems: The fused tetracyclic structure of 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one introduces steric hindrance, limiting conformational flexibility compared to simpler tetrahydroisoquinolinones .

Actividad Biológica

3-Chloro-5,6,7,8-tetrahydroisoquinolin-8-one is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a chloro group at the third position and is characterized by a fused isoquinoline and a saturated piperidine ring. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets. Its mechanism of action involves:

- Inhibition of Enzymes : It has been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both critical in cell proliferation and survival.

- Neuroprotective Effects : The compound is being investigated for its neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Neuroprotective Effects

Studies have suggested that this compound may protect neurons from damage associated with conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter systems contributes to this neuroprotective effect.

Anticancer Properties

The compound exhibits promising anticancer activity through various mechanisms:

- Cell Cycle Arrest : It has been reported to induce G0/G1 phase arrest in cancer cell lines like HepG2 and HT-29 .

- Cytotoxicity : In vitro studies show that it can reduce cell viability in cancer cells at low concentrations (IC50 values ranging from 150 nM to 4 μM) .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HT-29 | 150 | G0/G1 phase arrest |

| HepG2 | 4 | Disruption of cyclins and CDKs |

| Neuroblastoma | 4 | Inhibition of voltage-gated calcium channels |

Antioxidant Activity

The compound has also been explored for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies

- Neuroprotection Study : A study evaluated the effects of this compound on cultured cortical neurons. Results indicated a significant reduction in neuronal death under oxidative stress conditions when treated with the compound.

- Cancer Cell Line Study : In another investigation involving various cancer cell lines (MCF-7 and A549), the compound demonstrated significant antiproliferative effects linked to apoptosis induction through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.